molecular formula C13H14FNO2 B2399360 Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate CAS No. 1373338-11-4

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate

Cat. No.: B2399360
CAS No.: 1373338-11-4
M. Wt: 235.258
InChI Key: ZYYSYFFXIQNKNK-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The compound is systematically named tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate under IUPAC guidelines. The CAS Registry Number is 1373338-11-4 , and its molecular formula is C₁₃H₁₄FNO₂ (molecular weight: 235.1 g/mol). The structure comprises:

  • A tert-butyl group (–C(CH₃)₃) as the carbamate protecting moiety.
  • A carbamate linkage (–O–CO–NH–).
  • A 4-fluorophenyl ring substituted at the 3-position with an ethynyl group (–C≡CH).

The SMILES notation is CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C#C , and its InChIKey is ZYYSYFFXIQNKNK .

Molecular Geometry and Conformational Analysis

The molecular geometry is influenced by the planar aromatic ring and steric effects from the tert-butyl group:

  • Aromatic ring : The 4-fluorophenyl group adopts a planar conformation, with the fluorine atom at the para position and the ethynyl group at the meta position.
  • Ethynyl substituent : The triple bond (C≡C) imposes linear geometry, creating a rigid structure that restricts rotational freedom.
  • Carbamate linkage : The carbonyl group (C=O) is oriented perpendicular to the aromatic ring due to resonance stabilization.

Steric interactions between the tert-butyl group and the aromatic substituents minimize rotational isomerism, favoring a single dominant conformation.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR)
NMR Signal Chemical Shift (ppm) Multiplicity Integration Assignment
tert-Butyl (C(CH₃)₃) 1.5 Singlet 9H –C(CH₃)₃
Aromatic protons 7.2–7.4 Multiplet 4H 4-fluorophenyl ring
NH (carbamate) 5.2–5.5 Broad singlet 1H –NH–

The ethynyl group (C≡CH) lacks protons, so no distinct ¹H NMR signals are observed. In ¹³C NMR, the carbonyl carbon (C=O) resonates at ~155 ppm, while the sp-hybridized carbons of the ethynyl group appear at ~70–80 ppm.

Infrared Spectroscopy (IR)
Wavenumber (cm⁻¹) Functional Group Intensity Assignment
~1700 C=O (carbamate) Strong Carbonyl stretching
~2100 C≡C (ethynyl) Medium Triple bond stretching
~1200 C–F (aromatic) Medium Fluorine-substituted carbon

The absence of NH stretching (~3300 cm⁻¹) suggests the carbamate proton may be deprotonated or obscured by solvent effects.

Mass Spectrometry (MS)
m/z Fragment Relative Abundance (%)
235.1 [M]⁺ (C₁₃H₁₄FNO₂) 100
152.0 [M – CO₂ – tert-butyl]⁺ 45
83.0 tert-butyl⁺ (C₄H₉) 30

The molecular ion peak at m/z 235.1 confirms the molecular formula. Fragmentation involves loss of CO₂ (44 Da) and the tert-butyl group (83 Da).

Crystallographic Data and X-ray Diffraction Studies

No crystallographic data is available in the provided sources. Typically, X-ray diffraction would resolve:

  • Bond lengths : C–F (~1.35 Å), C≡C (~1.20 Å), and C=O (~1.25 Å).
  • Dihedral angles : Between the carbamate and aromatic ring, influenced by steric hindrance.
  • Hydrogen bonding : Potential interactions involving the carbamate NH group.

Future studies should prioritize single-crystal X-ray diffraction to validate these structural features.

Properties

IUPAC Name

tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2/c1-5-9-8-10(6-7-11(9)14)15-12(16)17-13(2,3)4/h1,6-8H,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYSYFFXIQNKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-ethynyl-4-fluoroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods with appropriate adjustments for reaction conditions, purification processes, and safety measures.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while substitution reactions can introduce various functional groups in place of the fluorine atom .

Scientific Research Applications

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The fluorine atom can enhance binding affinity through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, position, and ring systems. Below is a detailed comparison based on substituent effects, synthetic routes, and physicochemical properties.

Structural Analogues and Substituent Effects
Compound Name CAS Number Molecular Formula Key Substituents Molecular Weight Notable Properties/Applications
Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate Not provided C₁₃H₁₄FNO₂ 3-ethynyl, 4-fluoro 243.26 g/mol High reactivity (ethynyl), metabolic stability (F)
Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate 100282-49-3 C₁₂H₁₅ClFNO₂ 3-chloro, 4-fluoro 259.70 g/mol Halogenated substituents for enhanced electrophilicity
Tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate 1330069-67-4 C₁₀H₁₇NO₃ Cyclopentyl, hydroxyl 199.25 g/mol Chiral centers for stereoselective synthesis
Tert-butyl N-[trans-3-fluoropiperidin-4-yl]carbamate 1268520-95-1 C₁₀H₁₇FNO₂ Piperidine, trans-3-fluoro 202.25 g/mol Conformational rigidity for receptor binding
Tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate Not provided C₁₅H₂₁FN₂O₂ 4-fluorobenzyl, ethylamine linker 280.34 g/mol Reductive amination product; NMR data available

Key Observations :

  • Electronic Effects : Fluorine’s electron-withdrawing nature increases the carbamate’s stability under acidic conditions compared to hydroxyl or methyl substituents . Ethynyl groups introduce strong electron-withdrawing and π-bonding effects, enhancing reactivity in cross-coupling reactions.
  • Synthetic Utility: Compounds like tert-butyl N-(3-chloro-4-fluorophenyl)carbamate are synthesized via nucleophilic substitution, whereas the ethynyl variant may require Sonogashira coupling . The cyclopentyl and piperidine analogs (e.g., CAS 1330069-67-4) are tailored for chiral drug intermediates .
Physicochemical and Spectroscopic Data
  • NMR Shifts: Tert-butyl N-(3-chloro-4-fluorophenyl)carbamate: δH 7.35 (d, J = 8.5 Hz, 1H, Ar-H), 7.15 (d, J = 12.0 Hz, 1H, Ar-H) . Tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate: δH 7.30–7.25 (m, 2H, Ar-H), 3.45 (s, 2H, CH₂NH) . Expected for this compound: Downfield shifts for ethynyl protons (δH ~2.5–3.0 ppm) and aromatic fluorine-induced deshielding.
  • Mass Spectrometry: HRMS data for tert-butyl (2-((4-fluorobenzyl)amino)ethyl)carbamate confirms [M+H]+ at 281.1654 , while the ethynyl variant would exhibit a distinct fragmentation pattern due to the triple bond.

Biological Activity

Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, mechanisms of action, biological effects, and research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 1373338-11-4
  • Molecular Formula : C13H14FNO2
  • Molecular Weight : 235.25 g/mol

The compound features a tert-butyl group attached to a carbamate moiety linked to a 3-ethynyl-4-fluorophenyl group, which enhances its lipophilicity and biological activity.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, influencing multiple biochemical pathways. The presence of the ethynyl and fluorine substituents may enhance its binding affinity to specific receptors or enzymes involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia) cells. The mechanism involves activation of caspase pathways, leading to programmed cell death .
    • In vitro assays demonstrated IC50 values in the micromolar range against various cancer cell lines, indicating significant cytotoxic potential .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The structural features contribute to its efficacy in disrupting microbial cell membranes .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The presence of the carbamate moiety is thought to facilitate interactions with enzyme active sites .

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of this compound on MCF-7 cells, revealing an IC50 value of approximately 1.5 µM, comparable to established chemotherapeutics .
    • Flow cytometry analysis indicated that treated cells exhibited increased levels of apoptotic markers, confirming the compound's role in inducing cell death through apoptotic pathways .
  • Antimicrobial Testing :
    • In antimicrobial assays, this compound displayed moderate activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development as an antimicrobial agent .

Data Summary

Biological ActivityCell Line/TargetIC50 Value (µM)Mechanism
AnticancerMCF-71.5Apoptosis induction via caspase activation
AntimicrobialVarious bacteriaModerateDisruption of cell membrane integrity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Tert-butyl N-(3-ethynyl-4-fluorophenyl)carbamate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between tert-butyl carbamate derivatives and halogenated precursors (e.g., 3-ethynyl-4-fluorophenyl bromide). Key variables include:

  • Base selection : Triethylamine or NaOH facilitates deprotonation and carbamate bond formation .
  • Solvent choice : Dichloromethane (DCM) or tetrahydrofuran (THF) are common for their inertness and solubility .
  • Temperature control : Reactions typically proceed at 0–25°C to minimize side reactions.
  • Yield optimization : Monitoring via TLC/HPLC and purification via column chromatography (silica gel, hexane/EtOAc eluent) improves purity .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm substitution patterns (e.g., ethynyl proton at ~2.5–3.5 ppm, aromatic fluorines at ~110–120 ppm in 19F^{19}F NMR) .
  • X-ray crystallography : For absolute stereochemical confirmation, employ SHELX programs for structure refinement .
  • Computational modeling : Density Functional Theory (DFT) predicts frontier molecular orbitals and reactivity, aiding in understanding ethynyl group participation in click chemistry .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity data of the ethynyl group in this compound?

  • Methodological Answer :

  • Controlled kinetic studies : Compare reaction rates of the ethynyl group under varying conditions (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition vs. Sonogashira coupling).
  • Byproduct analysis : Use LC-MS to identify competing pathways (e.g., oxidation to ketones or dimerization).
  • Electronic effects : Fluorine’s electron-withdrawing nature may reduce ethynyl reactivity; quantify via Hammett substituent constants .

Q. How does the fluorophenyl moiety influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • pH-dependent degradation studies : Incubate the compound in buffered solutions (pH 1–14) and monitor via HPLC.
  • Acidic conditions : Tert-butyl carbamate cleavage is expected at pH < 3, releasing CO2_2 and forming secondary amines .
  • Basic conditions : Ethynyl groups may undergo hydration (pH > 10) .
  • Stabilizers : Co-solvents like DMF or stabilizers (e.g., BHT) mitigate radical-mediated degradation .

Q. What computational methods predict biological interactions of this compound with enzymatic targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like kinases or cytochrome P450 isoforms. Focus on fluorine’s role in enhancing binding via hydrophobic interactions .
  • MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .
  • QSAR modeling : Corrogate substituent effects (e.g., ethynyl vs. methyl groups) on IC50_{50} values .

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